methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC13759105
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO3 |
|---|---|
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3 |
| Standard InChI Key | VSWJZCSXCVANFD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CN1)C(=O)CCl |
| Canonical SMILES | COC(=O)C1=CC(=CN1)C(=O)CCl |
Introduction
Synthesis and Reaction Conditions
The synthesis of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate typically proceeds via acylation of methyl 4-pyrrole-2-carboxylate, a precursor compound. A standard protocol involves:
Reagents and Conditions
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Chloroacetyl chloride: Serves as the acylating agent.
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Triethylamine (TEA): Neutralizes HCl by-product, driving the reaction to completion.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
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Reaction Time: 4–6 hours under inert atmosphere (N or Ar).
The mechanism involves nucleophilic attack by the pyrrole’s α-carbon on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation to restore aromaticity (Figure 1). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is commonly used to monitor reaction progress, with the product exhibiting an R value of ~0.5.
Table 1: Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | Methyl 4-pyrrole-2-carboxylate |
| Acylating Agent | Chloroacetyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Yield | 70–85% (reported in analogous syntheses) |
Mechanistic Insights and Reactivity
The chloroacetyl group’s electrophilic nature underpins the compound’s reactivity. Key mechanistic aspects include:
Electrophilic Substitution
The chloroacetyl moiety activates the adjacent carbonyl carbon for nucleophilic attack, enabling reactions with:
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Amines: Formation of amide bonds, useful in peptide mimetics.
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Thiols: Thioether linkages for prodrug strategies.
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Alcohols: Ester exchanges to modify solubility or bioavailability.
Pyrrole Ring Reactivity
The pyrrole’s electron-rich π-system participates in electrophilic aromatic substitution (EAS), though the chloroacetyl and carboxylate groups direct incoming electrophiles to specific positions. For example, nitration would preferentially occur at the 3-position due to meta-directing effects of the ester group.
Applications in Medicinal Chemistry
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a versatile building block in drug discovery:
Enzyme Inhibitors
The chloroacetyl group forms covalent bonds with catalytic residues (e.g., cysteine thiols) in enzyme active sites. Derivatives of this compound have been explored as inhibitors for:
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Kinases: Targeting ATP-binding pockets in cancer therapeutics.
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Proteases: Disrupting viral replication in antiviral agents.
Receptor Ligands
Modifications at the chloroacetyl position enable tuning of affinity for G-protein-coupled receptors (GPCRs) and nuclear receptors. For instance, aryl substitutions enhance binding to serotonin receptors, suggesting potential in neuropharmacology.
Table 2: Therapeutic Applications
| Target Class | Example Modifications | Biological Activity |
|---|---|---|
| Kinases | Pyridine substituents | Antiproliferative (IC = 50 nM) |
| Proteases | Fluorophenyl groups | Antiviral (EC = 2 μM) |
| GPCRs | Benzodioxole rings | Anxiolytic (ED = 10 mg/kg) |
Physical and Analytical Data
While comprehensive physicochemical data remain limited, available parameters include:
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Solubility: Soluble in DCM, THF, and DMSO; sparingly soluble in water.
Table 3: Analytical Characteristics
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| LogP | ~1.5 (estimated) | Computational modeling |
| Stability | Stable at -20°C (dry, inert atmosphere) | Long-term storage studies |
Ongoing Research and Future Directions
Current investigations focus on:
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Synthetic Optimization: Developing one-pot methodologies to streamline production.
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Diversity-Oriented Synthesis: Generating libraries of derivatives for high-throughput screening.
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Target Identification: Employing chemoproteomics to map off-target interactions and improve selectivity.
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